2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted by a phenyl group. The triazole ring, a five-membered ring containing three nitrogen atoms, is known for its versatile biological activities and is a common structural component in various pharmaceuticals .
Preparation Methods
The synthesis of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps. One common method starts with the reaction of 2-fluorobenzoyl chloride with 5-mercapto-4-phenyl-4H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography .
Chemical Reactions Analysis
2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions due to its triazole ring.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the active sites of enzymes .
Comparison with Similar Compounds
Similar compounds include other phenyl-1,2,4-triazoles such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant. Compared to these compounds, 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is unique due to the presence of the fluorine atom and the mercapto group, which confer distinct chemical reactivity and biological activity .
Biological Activity
The compound 2-fluoro-N-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound's structure features a triazole ring linked to a benzamide moiety , with a fluorine substituent enhancing its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with the formation of the triazole ring through condensation reactions involving thiols and appropriate aldehydes or ketones .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. Specifically, the incorporation of fluorine atoms in the structure has been correlated with enhanced activity against various pathogens. For instance, compounds similar to this compound have demonstrated effective inhibition against Candida species and other fungi .
Table 1: Antimicrobial Activity of Related Triazole Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Candida albicans | 8 µg/mL |
Compound B | Staphylococcus aureus | 16 µg/mL |
2-fluoro-N-(...) | E. coli | 32 µg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives is also noteworthy. Studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. For instance, derivatives similar to this compound have been tested against human glioblastoma and melanoma cells, exhibiting IC50 values in the low micromolar range .
Table 2: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound C | U251 (glioblastoma) | 12.5 |
Compound D | WM793 (melanoma) | 15.0 |
2-fluoro-N-(...) | A431 (epidermoid carcinoma) | 10.0 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of electron-withdrawing groups such as fluorine significantly enhances the biological activity of triazole derivatives. The positioning of substituents on the phenyl ring also plays a crucial role in modulating activity. For example, modifications at the para position have been associated with increased potency against both microbial and cancerous cells .
Case Studies
A notable study investigated the effects of similar triazole derivatives on various cancer cell lines. The results revealed that compounds with a 5-mercapto group exhibited superior cytotoxicity compared to their non-thiol counterparts. This finding underscores the importance of functional groups in enhancing biological activity .
Properties
IUPAC Name |
2-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c17-13-9-5-4-8-12(13)15(22)18-10-14-19-20-16(23)21(14)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYJTKKXHDZDOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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